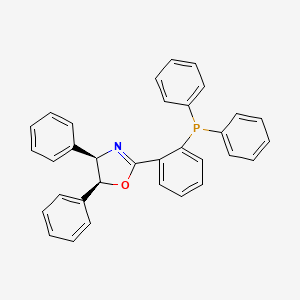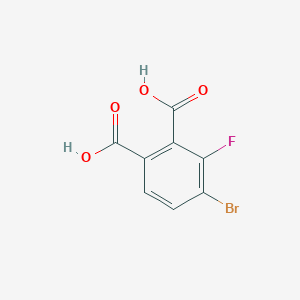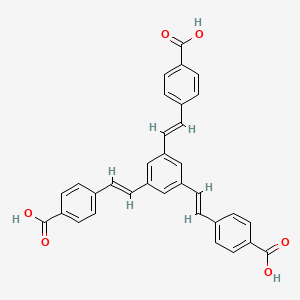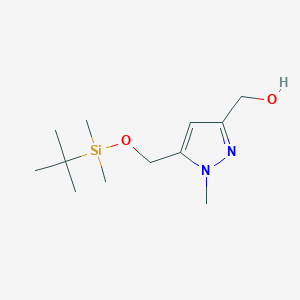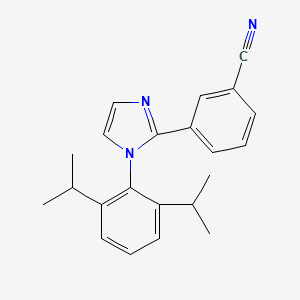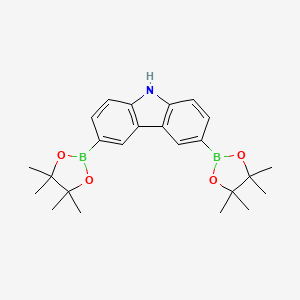![molecular formula C56H38 B8196191 2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B8196191.png)
2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene is an organic compound known for its unique polycyclic aromatic structure. This compound is characterized by a dense arrangement of aromatic rings, which may appear as colored crystals or a powdery solid . It is often utilized for its potential fluorescent properties and other optical characteristics, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene typically involves complex organic reactions. One common method includes the reaction of 9,10-dihydro-9,10-[1,2]benzenoanthracene with phenyl groups under specific conditions to achieve the hexaphenyl substitution . The reaction conditions often require the use of appropriate solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogens such as chlorine or bromine, and conditions may vary depending on the desired product .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydro derivatives. Substitution reactions can result in various substituted aromatic compounds .
Scientific Research Applications
2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene has several scientific research applications, including:
Chemistry: Used as a fluorescent marker or dye due to its optical properties.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic tools.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene involves its interaction with various molecular targets and pathways. Its polycyclic aromatic structure allows it to interact with light, leading to fluorescence. This property is exploited in various applications, such as bioimaging and organic electronics .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polycyclic aromatic hydrocarbons (PAHs) such as:
- 2,3,6,7,14,15-Hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
- 4,4′,4′′,4′′′,4′′′′,4′′′′′-(9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexyl)hexaphenyl
Uniqueness
What sets 2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene apart is its specific hexaphenyl substitution, which imparts unique optical and electronic properties. These characteristics make it particularly valuable in applications requiring high fluorescence and stability .
Properties
IUPAC Name |
4,5,11,12,17,18-hexakis-phenylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H38/c1-7-19-37(20-8-1)43-31-49-50(32-44(43)38-21-9-2-10-22-38)56-53-35-47(41-27-15-5-16-28-41)45(39-23-11-3-12-24-39)33-51(53)55(49)52-34-46(40-25-13-4-14-26-40)48(36-54(52)56)42-29-17-6-18-30-42/h1-36,55-56H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYUBRAZGIVDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2C4=CC=CC=C4)C5C6=C(C3C7=C5C=C(C(=C7)C8=CC=CC=C8)C9=CC=CC=C9)C=C(C(=C6)C1=CC=CC=C1)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H38 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
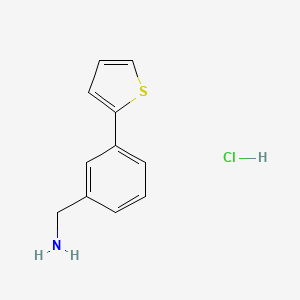

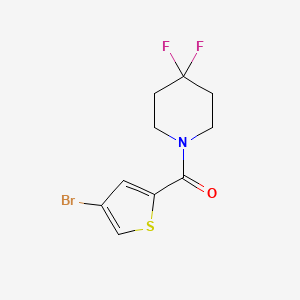
![6-(1,4-Diazepan-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B8196139.png)
![4-[3,5-bis(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid](/img/structure/B8196144.png)
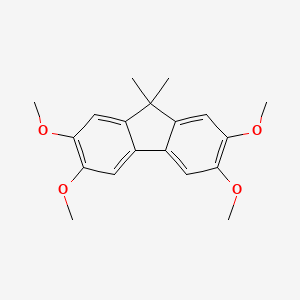
![(3AS,8aR)-2-(6-methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8196168.png)
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B8196175.png)
